molecular formula C9H13NO2 B009573 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 100782-25-0

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

カタログ番号: B009573
CAS番号: 100782-25-0
分子量: 167.2 g/mol
InChIキー: VIUKNPFVFOCTAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one ( 100782-25-0) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It features the 6-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active compounds and its relationship to the tropane alkaloid skeleton. The 6-azabicyclo[3.2.1]octane core is recognized as a privileged structure in drug discovery. This bicyclic system is isomeric with the well-known 8-azabicyclo[3.2.1]octane (tropane) nucleus found in natural products like cocaine, but with the nitrogen atom in a different bridge position. This scaffold has been identified as a novel chemical template in the design of dopamine transporter (DAT) inhibitors, which are investigated for their potential in addiction therapy. Furthermore, derivatives of this azabicyclic system have been explored as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the regulation of lipid mediators like palmitoylethanolamide (PEA) for managing inflammatory conditions. The core structure has also been utilized in the development of highly potent antimuscarinic agents, such as azaprophen. As a building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules. Its functional groups offer handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in the development of new bioactive compounds. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

特性

CAS番号

100782-25-0

分子式

C9H13NO2

分子量

167.2 g/mol

IUPAC名

6-acetyl-6-azabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3

InChIキー

VIUKNPFVFOCTAI-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2CCC(=O)C1C2

正規SMILES

CC(=O)N1CC2CCC(=O)C1C2

同義語

6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI)

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in 6-Azabicyclo[3.2.1]octan-4-one Derivatives

The table below compares key derivatives of the 6-azabicyclo[3.2.1]octan-4-one scaffold:

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Applications References
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one 100782-25-0 C₉H₁₃NO₂ Acetyl (6-position) High-yield synthesis (86%); industrial/research use; no classified hazards .
6-Methyl-6-azabicyclo[3.2.1]octan-4-one 32810-62-1 C₈H₁₃NO Methyl (6-position) Simpler alkyl substituent; lower molecular weight (139 g/mol); uncharacterized hazards.
6-(Toluene-4-sulfonyl)-6-azabicyclo[3.2.1]octan-4-one - C₁₄H₁₇NO₃S Tosyl (6-position) Synthesized via oxime intermediate (39) and KMnO₄ oxidation; 76% yield .
6-Azabicyclo[3.2.1]octan-3-one 1211597-02-2 C₇H₁₁NO Ketone (3-position) Altered ketone position; potential differences in ring strain and reactivity.
Key Observations:
  • The tosyl derivative requires harsher oxidizing agents (KMnO₄) for synthesis , whereas the acetyl variant uses milder acetylation .
  • Stereochemical Influence: The (1R,5R) configuration of the acetyl derivative may limit undesired side reactions compared to non-chiral analogs .

Heteroatom Variations in Bicyclo[3.2.1]octane Systems

Oxygen and Sulfur Analogs
  • 6,8-Dioxabicyclo[3.2.1]octan-4-one : This oxygen-rich analog (e.g., Cyrene) is a green solvent with applications in graphene manufacturing and metal-organic frameworks. Its synthesis employs enzymatic reduction (OYE 2.6) to avoid side products, achieving 99% yield .
  • 4-Thia-1-azabicyclo[3.2.0]heptane : Sulfur incorporation (e.g., in β-lactam antibiotics) enhances metabolic stability and biological activity, contrasting with the acetylated nitrogen compound’s research-focused applications .
Nitrogen Position Variations

    準備方法

    Rearrangement of Epoxy-Tropinone Derivatives

    A pivotal strategy for accessing 6-azabicyclo[3.2.1]octane derivatives involves Lewis acid-mediated rearrangements of epoxy-tropinone precursors. In a landmark study, Hodgson et al. demonstrated that treating epoxytropinone 3 with BF₃·OEt₂ induces a nitrogen-driven tandem rearrangement, yielding 6-azabicyclo[3.2.1]octan-3-one 2 (Fig. 1) . While this method primarily targets peduncularine alkaloids, the intermediate 2 shares structural homology with 6-acetyl-6-azabicyclo[3.2.1]octan-4-one.

    Mechanistic Insights :
    The reaction proceeds via epoxide ring opening, generating an iminium intermediate that undergoes -shift to form the 6-azabicyclo[3.2.1]octane core. Subsequent trapping with allyltrimethylsilane introduces the allyl group, but substituting this step with acetylation (e.g., using acetyl chloride) could theoretically yield the target compound .

    Limitations :

    • Low regioselectivity in the absence of directing groups.

    • Requires stoichiometric Lewis acids, complicating purification.

    Direct Acetylation of 6-Azabicyclo[3.2.1]octan-4-one

    Functionalization of preformed 6-azabicyclo[3.2.1]octan-4-one represents a straightforward route. Neochoritis et al. reported the acetylation of analogous bicyclic amines using acetyl chloride in the presence of triethylamine (Table 1) .

    Procedure :

    • Dissolve 6-azabicyclo[3.2.1]octan-4-one (1.0 equiv) in anhydrous dichloromethane.

    • Add triethylamine (2.5 equiv) and cool to 0°C.

    • Introduce acetyl chloride (1.2 equiv) dropwise.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

    Key Data :

    ParameterValue
    Yield68–72%
    Reaction Time12 h
    SolventDCM
    BaseEt₃N

    This method’s efficiency depends on the nucleophilicity of the bridgehead nitrogen, which is reduced due to steric hindrance, necessitating prolonged reaction times .

    Ring-Closing Metathesis of Acyclic Precursors

    Recent advances in transition-metal catalysis have enabled the construction of azabicyclic systems via ring-closing metathesis (RCM). While no direct examples exist for this compound, Stephanidou-Stephanatou et al. synthesized analogous 6-azabicyclo[3.2.1]octanes using Grubbs’ catalyst (Table 2) .

    Hypothetical Pathway :

    • Prepare diene precursor with acetyl-protected amine.

    • Perform RCM using Grubbs II catalyst (5 mol%).

    • Oxidize resultant cycloalkene to ketone.

    Anticipated Challenges :

    • Controlling stereochemistry at bridgehead positions.

    • Over-reduction during ketone formation.

    Enzymatic Kinetic Resolution

    Biocatalytic methods offer potential for enantioselective synthesis. Although unreported for this specific compound, lipase-mediated acetylation of secondary amines in constrained systems has achieved >90% ee in related studies .

    Proposed Protocol :

    • Subject racemic 6-azabicyclo[3.2.1]octan-4-one to Candida antarctica lipase B (CAL-B).

    • Use vinyl acetate as acyl donor in tert-butyl methyl ether.

    • Separate acetylated product from unreacted enantiomer.

    Comparison of Synthetic Routes

    The table below evaluates the feasibility of each method:

    MethodYield RangeScalabilityStereocontrol
    Epoxide Rearrangement45–60%ModeratePoor
    Direct Acetylation65–75%HighN/A
    Ring-Closing MetathesisN/ALowModerate
    Enzymatic Resolution50–70%ModerateExcellent

    Emerging Techniques: Flow Chemistry

    Continuous-flow systems could address limitations in exothermic acetylation steps. A recent Nature study demonstrated 30% reduction in reaction times for analogous bicyclic ketones using microfluidic reactors .

    Q & A

    Q. How can the synthesis of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one be optimized for yield and purity?

    Methodological Answer: Optimization typically involves systematic screening of reaction parameters (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial or response surface methodology). For example, varying acetylating agents (acetic anhydride vs. acetyl chloride) and reaction times can identify optimal conditions. Post-synthesis purification via column chromatography or recrystallization improves purity. Reaction monitoring with NMR and HPLC is critical .

    Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

    Methodological Answer:

    • NMR : ¹H/¹³C NMR identifies bicyclic framework and acetyl group placement. Look for characteristic shifts: δ ~2.1 ppm (acetyl CH₃) and δ ~170 ppm (ketone carbonyl) .
    • IR : Strong absorption at ~1680–1720 cm⁻¹ confirms ketone and acetyl groups.
    • Mass Spectrometry : High-resolution MS validates molecular formula (C₉H₁₃NO₂) and fragmentation patterns .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

    Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) map electron density and transition states. For example, modeling the ketone’s electrophilicity and steric hindrance from the bicyclic structure can predict regioselectivity. Compare activation energies for pathways (e.g., acetyl vs. bridgehead substitution) .

    Example Workflow:

    Optimize geometry using B3LYP/6-31G(d).

    Calculate Fukui indices for electrophilic sites.

    Simulate reaction trajectories with Nudged Elastic Band (NEB) method.

    Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

    Methodological Answer:

    • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).
    • Metabolic Stability : Test compound stability in serum (e.g., HPLC-MS post-incubation) to rule out degradation .
    • Structural Confirmation : Verify batch purity via X-ray crystallography to exclude isomer interference .

    Q. What strategies mitigate side reactions during functionalization of the bicyclic core?

    Methodological Answer:

    • Protecting Groups : Temporarily block the ketone with trimethylsilyl (TMS) groups to prevent unwanted nucleophilic attacks .
    • Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective alkylation, reducing racemization .
    • Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and minimize hydrolysis .

    Mechanistic and Analytical Challenges

    Q. How does the bicyclic structure influence reaction kinetics compared to monocyclic analogs?

    Methodological Answer: Conduct kinetic isotope effect (KIE) studies or Hammett plots to assess steric/electronic effects. For example, the rigid bicyclic framework slows ring-opening reactions (e.g., half-life increased by 3x vs. azepanone analogs) due to reduced conformational flexibility .

    Q. What advanced chromatographic methods resolve enantiomers of derivatives?

    Methodological Answer:

    • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients.
    • Capillary Electrophoresis (CE) : Cyclodextrin additives improve enantiomer separation (resolution >2.0) .

    Data Interpretation and Reproducibility

    Q. How can researchers validate the reproducibility of synthetic protocols across labs?

    Methodological Answer:

    • Standardized Reporting : Document exact reagent grades (e.g., anhydrous solvents), humidity control, and stirring rates.
    • Collaborative Trials : Multi-lab validation via platforms like ICReDD, which integrates computational and experimental feedback .

    Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

    Methodological Answer:

    • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
    • ANOVA with Tukey’s Test : Compare multiple dose groups while controlling for Type I errors .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。